3-(Fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid
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Overview
Description
Cyclopropanecarboxylic acid, 3-(fluoroethynyl)-2,2-dimethyl- (9CI) is a specialized organic compound characterized by its unique cyclopropane ring structure fused with a carboxylic acid group and a fluoroethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 3-(fluoroethynyl)-2,2-dimethyl- typically involves multiple steps. One common method includes the reaction of dihalocarbenes with olefins to form cyclopropanes, which are then further modified to introduce the fluoroethynyl and carboxylic acid groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve high-quality products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 3-(fluoroethynyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The fluoroethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of new compounds with different functional groups.
Scientific Research Applications
Cyclopropanecarboxylic acid, 3-(fluoroethynyl)-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which cyclopropanecarboxylic acid, 3-(fluoroethynyl)-2,2-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoroethynyl group can participate in binding interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog without the fluoroethynyl and dimethyl groups.
Fluoroethynyl derivatives: Compounds with similar fluoroethynyl groups but different core structures.
Dimethylcyclopropane derivatives: Compounds with similar cyclopropane rings but different substituents.
Uniqueness
Cyclopropanecarboxylic acid, 3-(fluoroethynyl)-2,2-dimethyl- is unique due to the combination of its cyclopropane ring, fluoroethynyl group, and carboxylic acid functionality. This combination imparts distinctive chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
403507-47-1 |
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Molecular Formula |
C8H9FO2 |
Molecular Weight |
156.15 g/mol |
IUPAC Name |
3-(2-fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H9FO2/c1-8(2)5(3-4-9)6(8)7(10)11/h5-6H,1-2H3,(H,10,11) |
InChI Key |
SQLPGBKFYIJWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)O)C#CF)C |
Origin of Product |
United States |
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